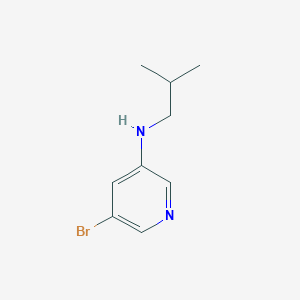

(5-Bromo-pyridin-3-yl)-isobutyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-piridin-3-il)-isobutílico-amina: es un compuesto orgánico que presenta un anillo de piridina bromado unido a un grupo isobutílico-amina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (5-Bromo-piridin-3-il)-isobutílico-amina típicamente involucra los siguientes pasos:

Bromación de Piridina: El material de partida, piridina, se somete a bromación para introducir un átomo de bromo en la posición 5. Esto se puede lograr utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador como el bromuro de hierro(III).

Formación del Derivado Isobutílico-amina: La piridina bromada luego se hace reaccionar con isobutílico-amina en condiciones básicas para formar el producto deseado. Este paso a menudo involucra el uso de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica.

Métodos de Producción Industrial

En un entorno industrial, la producción de (5-Bromo-piridin-3-il)-isobutílico-amina puede implicar reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes. El uso de sistemas automatizados puede ayudar a mantener condiciones de reacción precisas, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

(5-Bromo-piridin-3-il)-isobutílico-amina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales como ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para eliminar el átomo de bromo y formar el derivado de piridina correspondiente.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)

Reducción: Gas hidrógeno (H₂) con paladio sobre carbón (Pd/C)

Sustitución: Hidróxido de sodio (NaOH), carbonato de potasio (K₂CO₃)

Productos Principales Formados

Oxidación: Ácidos carboxílicos, cetonas

Reducción: Derivados de piridina

Sustitución: Derivados de piridina alquilados o arilados

Aplicaciones Científicas De Investigación

Química

En la síntesis orgánica, (5-Bromo-piridin-3-il)-isobutílico-amina sirve como un bloque de construcción versátil para la construcción de moléculas más complejas. Su átomo de bromo permite una mayor funcionalización a través de reacciones de sustitución, haciéndolo valioso en la síntesis de productos farmacéuticos y agroquímicos.

Biología

El compuesto tiene aplicaciones potenciales en el desarrollo de moléculas biológicamente activas. Sus características estructurales se pueden explotar para diseñar inhibidores o moduladores de objetivos biológicos específicos, como enzimas o receptores.

Medicina

En la química medicinal, (5-Bromo-piridin-3-il)-isobutílico-amina se puede utilizar como un andamio para el desarrollo de nuevos medicamentos. Su capacidad para someterse a varias transformaciones químicas permite la optimización de las propiedades farmacocinéticas y farmacodinámicas.

Industria

En la industria de la ciencia de los materiales, el compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia. Su anillo de piridina bromado se puede incorporar a polímeros u otras macromoléculas para impartir las características deseadas.

Mecanismo De Acción

El mecanismo de acción de (5-Bromo-piridin-3-il)-isobutílico-amina depende de su aplicación específica. En el contexto de la inhibición enzimática, el compuesto puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato y, por lo tanto, inhibiendo su actividad. El átomo de bromo y el grupo isobutílico-amina pueden interactuar con los residuos de aminoácidos en el sitio activo de la enzima, estabilizando el complejo inhibidor-enzima.

Comparación Con Compuestos Similares

Compuestos Similares

- (5-Bromo-piridin-3-il)-éster etílico del ácido carbámico

- (5-Bromo-piridin-3-il)-metanol

- (5-Bromo-piridin-3-il)-prop-2-in-1-ol

Unicidad

En comparación con compuestos similares, (5-Bromo-piridin-3-il)-isobutílico-amina es única debido a la presencia del grupo isobutílico-amina. Este grupo funcional puede mejorar la solubilidad, la reactividad y la capacidad del compuesto para interactuar con objetivos biológicos. Además, el grupo isobutílico-amina puede proporcionar impedimento estérico, influyendo en la afinidad de unión y la selectividad del compuesto en los sistemas biológicos.

Propiedades

Fórmula molecular |

C9H13BrN2 |

|---|---|

Peso molecular |

229.12 g/mol |

Nombre IUPAC |

5-bromo-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |

Clave InChI |

YKLUTSMDQRJSLB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNC1=CC(=CN=C1)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)